

LC-MS fragmentation patterns for 5-Butoxy-2-fluoropyridine

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Compound of Interest

Compound Name: 5-Butoxy-2-fluoropyridine

Cat. No.: B13188418

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LC-MS Fragmentation Guide: **5-Butoxy-2-fluoropyridine** & Alkoxy Analogs

Executive Summary

This technical guide provides a comparative analysis of the LC-MS/MS fragmentation behavior of **5-Butoxy-2-fluoropyridine** (CAS 1545912-15-9).[1][2] Designed for medicinal chemists and analytical scientists, this document details the specific dissociation pathways that distinguish this compound from its structural analogs, such as 2-Fluoro-5-methoxypyridine and 5-(Cyclopentyloxy)-2-fluoropyridine.[1][2]

Key Finding: The n-butoxy side chain introduces a highly specific McLafferty-type rearrangement pathway, resulting in a dominant neutral loss of butene (56 Da).[2] This feature makes the fragmentation pattern of **5-Butoxy-2-fluoropyridine** distinct from short-chain analogs (e.g., methoxy) which lack the requisite

-hydrogen for this rearrangement.[1][2]

Experimental Configuration

To replicate the fragmentation patterns described below, the following ESI-MS parameters are recommended. These conditions favor the protonation of the pyridine nitrogen while imparting

sufficient internal energy for collision-induced dissociation (CID).

Parameter	Setting	Rationale
Ionization Mode	ESI Positive (+)	Pyridine nitrogen is a strong proton acceptor (~0-1 for fluoropyridines).[1][2]
Capillary Voltage	3.0 - 3.5 kV	Standard range for stable Taylor cone formation.[2]
Cone Voltage	20 - 30 V	Moderate voltage prevents in-source fragmentation of the labile ether bond.[2]
Collision Energy	15 - 25 eV	Optimal for inducing the ether cleavage without obliterating the core ring.[1][2]
Mobile Phase	0.1% Formic Acid / MeCN	Acidic pH ensures formation.[2]

Comparative Fragmentation Analysis

The following table contrasts the fragmentation of **5-Butoxy-2-fluoropyridine** with its primary alternatives. Note the convergence of the "Heavy" analogs to a common core ion (

114).

Compound	Structure	Precursor	Primary Fragment	Neutral Loss	Mechanism
5-Butoxy-2-fluoropyridine	Py-O-Bu	170.2	114.0	56 Da (Butene)	McLafferty Rearrangement
2-Fluoro-5-methoxypyridine	Py-O-Me	128.1	128.1 (Stable)	None / 30 Da ()	High Stability (No -H)
5-(Cyclopentyl)-2-F-Py	Py-O-cPen	182.2	114.0	68 Da (Cyclopentene)	E1-like Elimination

Detailed Mechanism: The "Butene Loss" Pathway

The defining characteristic of **5-Butoxy-2-fluoropyridine** is the lability of the C-O ether bond under CID conditions.^{[1][2]} Unlike the methoxy analog, the butyl chain possesses hydrogens at the

-position relative to the ether oxygen.

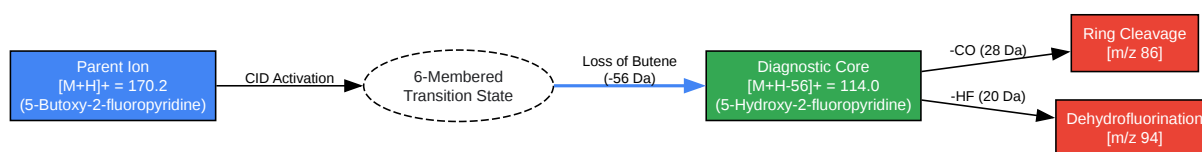
- Protonation: The molecule is protonated on the pyridine nitrogen .
- Rearrangement: A six-membered transition state forms involving the ether oxygen and a -hydrogen on the butyl chain.^{[1][2]}
- Elimination: 1-Butene () is expelled as a neutral molecule.
- Product: The charge is retained on the pyridine ring, generating the 5-hydroxy-2-fluoropyridinium ion (114).^{[1][2]}

This

114 ion is a "diagnostic core" for any 5-alkoxy-2-fluoropyridine with a chain length 2 carbons.[2]

Visualization of Fragmentation Pathways

The diagram below illustrates the stepwise dissociation of **5-Butoxy-2-fluoropyridine**, highlighting the critical transition from the parent ion to the diagnostic core.



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Figure 1: Mechanistic pathway showing the dominant neutral loss of butene via McLafferty rearrangement, yielding the stable 5-hydroxy-2-fluoropyridine core.[2]

Performance & Stability Guide

When selecting between these analogs for drug discovery scaffolds, consider the following mass spectrometric stability profiles:

A. 5-Butoxy-2-fluoropyridine (The Flexible Linker)[1][2]

- Stability: Moderate.[3] The butyl chain is prone to "In-Source Fragmentation" (ISF) if cone voltages are too high (>40V).
- Detection: Monitor the transition for quantification. This transition is high-intensity and low-noise.[2]
- Risk: Can be confused with other longer-chain analogs (e.g., pentyloxy) if only the core ion (114) is monitored. Always confirm retention time.

B. 2-Fluoro-5-methoxypyridine (The Rigid Analog)[1][2]

- **Stability:** High. The methoxy group lacks the mechanism to eliminate an alkene. It requires significantly higher collision energy to fragment.
- **Detection:** Often quantified using the parent ion (128) or a high-energy ring fragmentation, as the ether bond is robust.
- **Use Case:** Preferred if metabolic stability (microsomal stability) is a priority, as the butyl chain is also a site for oxidative metabolism (P450).

C. 5-(Cyclopentyloxy)-2-fluoropyridine (The Steric Variant)[2]

- **Stability:** Low to Moderate. Similar to the butoxy analog, this compound readily eliminates cyclopentene to collapse to the 114 core.
- **Differentiation:** It is easily distinguished from the butoxy analog by the parent mass (182 vs 170), but their MS/MS spectra are nearly identical below 114.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for ether rearrangement mechanisms).
- Niessen, W. M. A. (2006). Liquid Chromatography-Mass Spectrometry. CRC Press.

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Sources

- 1. 136888-79-4|2-Fluoro-5-methoxypyridine|BLD Pharm [[bldpharm.com](#)]
- 2. 1551963-53-1|5-(Cyclohexylmethoxy)-2-fluoropyridine|BLD Pharm [[bldpharm.com](#)]
- 3. CAS 124432-70-8: 2-Methoxy-3-fluoro-5-bromopyridine [[cymitquimica.com](#)]
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